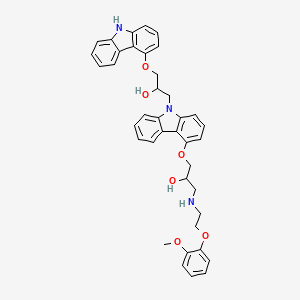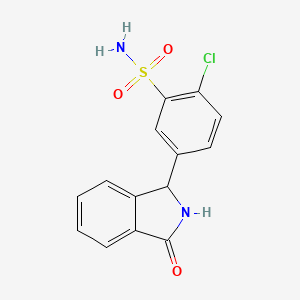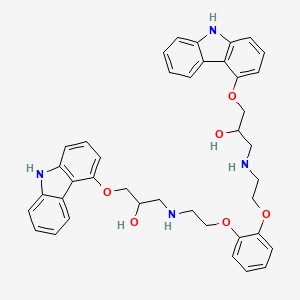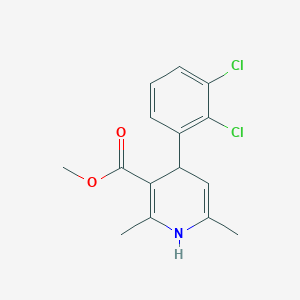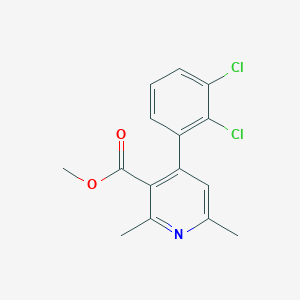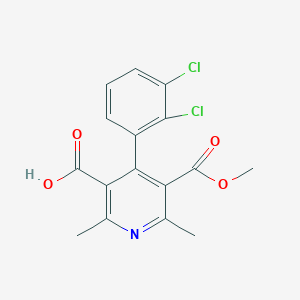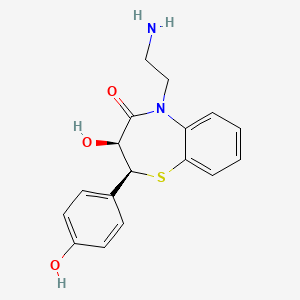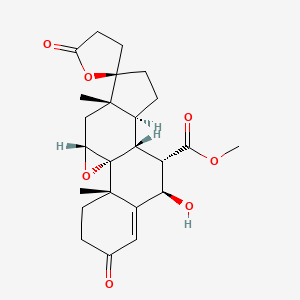
Axitinib Impurity 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Axitinib Impurity 4 is a derivative of Axitinib . Axitinib is an indazole derivative and a second-generation tyrosine kinase inhibitor that works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) .
Synthesis Analysis
Axitinib derivatives were designed by replacing the C=C moiety with the N=N group, and the substituted benzene or pyrrole analogs were considered to replace the pyridine ring . The cocrystallization of Axitinib with a group of carboxylic acids was attempted to improve its aqueous solubility .Molecular Structure Analysis
The molecular formula of Axitinib Impurity 4 is C22H20N4OS, and its molecular weight is 388.49 .Chemical Reactions Analysis
Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent (<10% each), by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 .Physical And Chemical Properties Analysis
Axitinib pharmacokinetics are dose-proportional within 1–20 mg twice daily, which includes the clinical dose range. Axitinib has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of axitinib is in agreement with what is expected based on the plasma half-life of the drug .Applications De Recherche Scientifique
Angiogenesis Inhibition in Solid Tumors
Axitinib Impurity 4 has been studied for its potential to inhibit angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis . By targeting the VEGFR-2 kinase, it impedes the angiogenic activity of VEGF proteins, thereby restricting the supply of oxygen and nutrients to tumors, leading to their regression.
Enhanced Efficacy of Chemotherapy
Research indicates that Axitinib derivatives can be synthesized to enhance the efficacy of chemotherapy . By modifying the molecular structure, these derivatives can exhibit more potent anti-proliferative activities than Axitinib itself, potentially improving outcomes in chemotherapy treatments.
Treatment of Metastatic Renal Cell Carcinoma (RCC)
Axitinib is a frontline treatment for advanced metastatic RCC . It works by preventing cellular adhesion, inducing apoptosis in cancer cells, and inhibiting angiogenesis, which is essential for the growth and spread of renal tumors.
Pharmacokinetic Studies
Impurity 4 of Axitinib can be used in pharmacokinetic studies to understand the drug’s behavior within the body . These studies help in determining the absorption, distribution, metabolism, and excretion of Axitinib, which is critical for optimizing dosing and minimizing side effects.
Development of Anti-Cancer Medications
Axitinib and its impurities are used in the development and validation of other anti-cancer medications . This includes studying their associated substances and degradation products, which is vital for ensuring the safety and efficacy of new cancer treatments.
Improving Oral Bioavailability
The solubility and, consequently, the oral bioavailability of Axitinib can be improved through cocrystallization with carboxylic acids . This process enhances the clinical efficacy of Axitinib, making it a more effective oral therapeutic agent for treating cancers.
Safety And Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Axitinib Impurity 4 involves the conversion of a starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "4-[(2,4-dimethylpyridin-3-yl)methylamino]-N-ethylpicolinamide", "Hydrogen chloride", "Sodium hydroxide", "Methanol", "Acetonitrile", "Ethyl acetate", "Water" ], "Reaction": [ { "Step 1": "The starting material is reacted with hydrogen chloride in methanol to form the hydrochloride salt." }, { "Step 2": "The hydrochloride salt is treated with sodium hydroxide in water to generate the free base." }, { "Step 3": "The free base is then reacted with acetonitrile and ethyl acetate to form the desired product, Axitinib Impurity 4." } ] } | |
Numéro CAS |
1443118-73-7 |
Nom du produit |
Axitinib Impurity 4 |
Formule moléculaire |
C22H20N4OS |
Poids moléculaire |
388.49 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



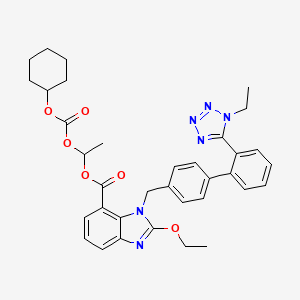
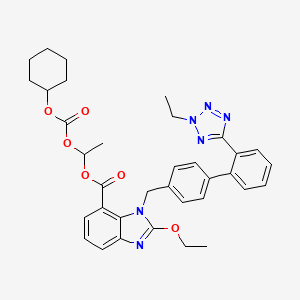
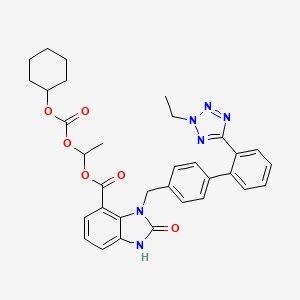
![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)
